molecular formula C9H15Cl2N3O2 B6190929 methyl 5-amino-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate dihydrochloride CAS No. 2648939-92-6

methyl 5-amino-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate dihydrochloride

Cat. No. B6190929
CAS RN: 2648939-92-6
M. Wt: 268.1
InChI Key:
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Description

Methyl 5-amino-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate dihydrochloride (MTIC) is a synthetic compound that has been studied for its potential applications in various scientific fields. MTIC has been studied for its ability to act as a neurotransmitter modulator, a potential therapeutic agent, and a laboratory reagent. In

Scientific Research Applications

Methyl 5-amino-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate dihydrochloride has been studied for its potential applications in various scientific fields. It has been studied as a neurotransmitter modulator, a potential therapeutic agent, and a laboratory reagent. This compound has been studied for its potential to modulate the release of neurotransmitters, such as dopamine, serotonin, and norepinephrine. It has also been studied for its potential to act as an anti-inflammatory agent, an anti-cancer agent, and an anti-depressant. Additionally, this compound has been studied as a laboratory reagent, as it can be used to synthesize various compounds.

Mechanism of Action

The mechanism of action of methyl 5-amino-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate dihydrochloride is not yet fully understood. However, it is known that this compound acts as a neurotransmitter modulator, and it is believed to act on receptor sites in the brain that are involved in the release of neurotransmitters. Additionally, this compound may act as an anti-inflammatory agent by blocking the release of pro-inflammatory cytokines. It is also believed to act as an anti-cancer agent by inhibiting the growth and spread of cancer cells.
Biochemical and Physiological Effects
This compound has been studied for its biochemical and physiological effects. It has been shown to act as a neurotransmitter modulator, and it is believed to act on receptor sites in the brain that are involved in the release of neurotransmitters. Additionally, this compound has been studied for its potential to act as an anti-inflammatory agent, an anti-cancer agent, and an anti-depressant. It has also been studied for its potential to act as an antioxidant, and to protect cells from oxidative stress.

Advantages and Limitations for Lab Experiments

Methyl 5-amino-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate dihydrochloride is a highly water-soluble compound, and it can be synthesized from a variety of starting materials. This makes it an ideal reagent for laboratory experiments. Additionally, this compound is relatively stable, and it can be stored for long periods of time. However, this compound is toxic, and it should be handled with caution. Additionally, the mechanism of action of this compound is not yet fully understood, which may limit its use in laboratory experiments.

Future Directions

The potential future directions for methyl 5-amino-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate dihydrochloride are numerous. This compound could be further studied for its potential to act as a neurotransmitter modulator and a therapeutic agent. Additionally, this compound could be studied for its potential to act as an antioxidant, and to protect cells from oxidative stress. Additionally, this compound could be studied for its potential to act as an anti-cancer agent, and to inhibit the growth and spread of cancer cells. Finally, this compound could be further studied for its potential to act as a laboratory reagent, and to synthesize various compounds.

Synthesis Methods

Methyl 5-amino-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate dihydrochloride is a highly water-soluble compound, and it can be synthesized from a variety of starting materials. The most common method is the reaction of 4-amino-5-methyl-1H-indazole-3-carboxylic acid with hydrochloric acid. This reaction produces this compound in aqueous solution. Other methods of synthesis include the reaction of 4-amino-5-methyl-1H-indazole-3-carboxylic acid with sodium hydroxide or potassium hydroxide, as well as the reaction of 4-amino-5-methyl-1H-indazole-3-carboxylic acid with aqueous ammonia.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 5-amino-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate dihydrochloride involves the reaction of 5-nitroisatin with ethyl acetoacetate to form 5-nitro-3-oxo-2,3-dihydro-1H-indole-2-carboxylic acid ethyl ester. This intermediate is then reduced to 5-amino-3-oxo-2,3-dihydro-1H-indole-2-carboxylic acid ethyl ester using palladium on carbon and hydrogen gas. The resulting compound is then cyclized with hydrazine hydrate to form methyl 5-amino-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate, which is then reacted with hydrochloric acid to form the dihydrochloride salt.", "Starting Materials": [ "5-nitroisatin", "ethyl acetoacetate", "palladium on carbon", "hydrogen gas", "hydrazine hydrate", "methylamine", "hydrochloric acid" ], "Reaction": [ "5-nitroisatin is reacted with ethyl acetoacetate in the presence of a base to form 5-nitro-3-oxo-2,3-dihydro-1H-indole-2-carboxylic acid ethyl ester.", "The resulting intermediate is reduced using palladium on carbon and hydrogen gas to form 5-amino-3-oxo-2,3-dihydro-1H-indole-2-carboxylic acid ethyl ester.", "The compound is then cyclized with hydrazine hydrate to form methyl 5-amino-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate.", "The resulting compound is then reacted with hydrochloric acid to form the dihydrochloride salt of methyl 5-amino-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate." ] }

CAS RN

2648939-92-6

Molecular Formula

C9H15Cl2N3O2

Molecular Weight

268.1

Purity

95

Origin of Product

United States

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